3-Ethoxy-2-fluoro-5-methoxybenzoic acid is a synthetic organic compound with significant applications in chemistry and biology. It belongs to the class of benzoic acids, characterized by the presence of an ethoxy group, a fluoro substituent, and a methoxy group on the benzene ring. This compound is notable for its unique molecular structure, which imparts distinct chemical properties and reactivity.
This compound can be synthesized from commercially available starting materials, including 2-fluoro-4-methoxybenzoic acid. The synthesis typically involves various organic solvents and reaction conditions optimized for yield and purity.
3-Ethoxy-2-fluoro-5-methoxybenzoic acid is classified as an aromatic carboxylic acid. Its molecular formula is , and it has a molecular weight of 214.19 g/mol. The compound's IUPAC name is derived from its structural features, indicating the positions of the ethoxy, fluoro, and methoxy groups on the benzene ring.
The synthesis of 3-Ethoxy-2-fluoro-5-methoxybenzoic acid can be achieved through several methods, primarily focusing on nucleophilic aromatic substitution reactions. A common approach involves starting with 2-fluoro-4-methoxybenzoic acid and introducing the ethoxy group under controlled conditions.
The molecular structure of 3-Ethoxy-2-fluoro-5-methoxybenzoic acid features a benzene ring substituted with three functional groups:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.19 g/mol |
| IUPAC Name | 3-ethoxy-2-fluoro-5-methoxybenzoic acid |
| InChI | InChI=1S/C10H11FO4/c1-3-15... |
| InChI Key | SIJKXLGIDSQFAL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1F)C(=O)O)OC |
3-Ethoxy-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions due to its functional groups:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Ethoxy-2-fluoro-5-methoxybenzoic acid varies based on its application:
3-Ethoxy-2-fluoro-5-methoxybenzoic acid typically appears as a white crystalline solid. Its melting point, boiling point, and solubility characteristics are crucial for practical applications but are not specified in the available data.
The chemical properties include:
Relevant data includes:
3-Ethoxy-2-fluoro-5-methoxybenzoic acid has several scientific uses:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: